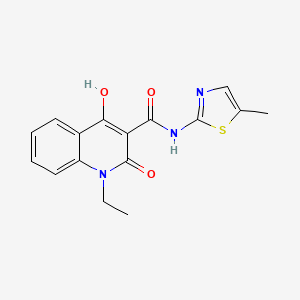
4,4'-Diacetamidobenzoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diacetamidobenzoin is an organic compound with the molecular formula C18H18N2O4 It is characterized by the presence of two acetamido groups attached to a benzoin core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diacetamidobenzoin typically involves the reaction of benzoin with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the hydroxyl groups on the benzoin molecule, resulting in the formation of 4,4’-Diacetamidobenzoin. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetamidobenzoin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 4,4’-Diacetamidobenzoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoin derivatives.
科学的研究の応用
4,4’-Diacetamidobenzoin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-Diacetamidobenzoin involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Benzoin: The parent compound of 4,4’-Diacetamidobenzoin, used in similar applications.
4,4’-Diaminobenzoin: A related compound with amine groups instead of acetamido groups.
4,4’-Dinitrobenzoin: Another derivative with nitro groups.
Uniqueness: 4,4’-Diacetamidobenzoin is unique due to its specific acetamido functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other benzoin derivatives.
特性
CAS番号 |
5702-73-8 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
N-[4-[2-(4-acetamidophenyl)-1-hydroxy-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10,17,23H,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
CJOZJOYUNVCREY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
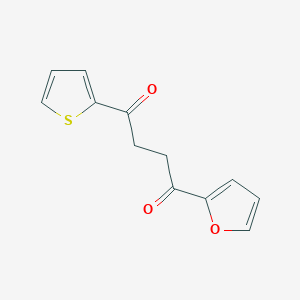


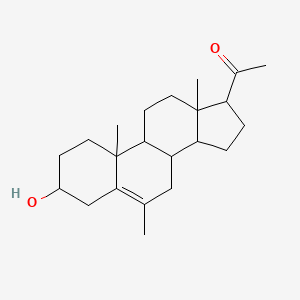
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)

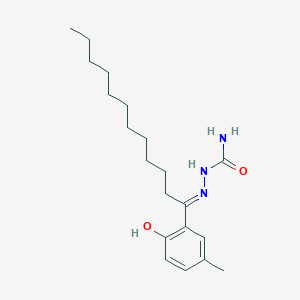
![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
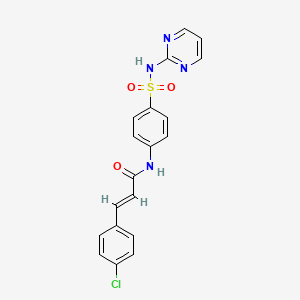

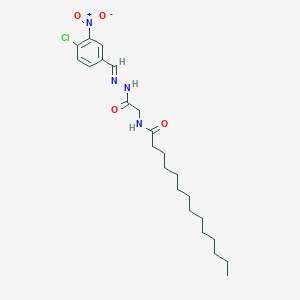
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
